Propyl (3-phenylpropyl)carbamodithioate
Description
Properties
CAS No. |
62604-29-9 |
|---|---|
Molecular Formula |
C13H19NS2 |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
propyl N-(3-phenylpropyl)carbamodithioate |
InChI |
InChI=1S/C13H19NS2/c1-2-11-16-13(15)14-10-6-9-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,14,15) |
InChI Key |
RVRFTLFMZSJWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=S)NCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Formation of the Dithiocarbamic Acid Intermediate
The reaction of 3-phenylpropylamine with carbon disulfide (CS₂) in alkaline conditions generates the sodium salt of dithiocarbamic acid. This step is typically conducted at 0–5°C to minimize side reactions, with aqueous sodium hydroxide as the base.
$$
\text{3-Phenylpropylamine} + \text{CS}2 + \text{NaOH} \rightarrow \text{Na}^+[\text{(3-phenylpropyl)dithiocarbamate}]^- + \text{H}2\text{O}
$$
Alkylation with Propyl Halide
The sodium dithiocarbamate is subsequently treated with propyl iodide under reflux in a polar aprotic solvent (e.g., acetone or THF) to yield the target compound.
$$
\text{Na}^+[\text{(3-phenylpropyl)dithiocarbamate}]^- + \text{CH}3\text{CH}2\text{CH}_2\text{I} \rightarrow \text{this compound} + \text{NaI}
$$
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like acetone enhance nucleophilic substitution by stabilizing ionic intermediates. Trials with THF, however, may increase reaction rates due to higher boiling points, facilitating reflux.
Temperature and Time
Alkylation proceeds efficiently at 60–80°C over 6–12 hours. Prolonged heating beyond 12 hours risks decomposition, as evidenced by thiol byproduct formation in analogous systems.
Stoichiometry
A 1:1.2 molar ratio of dithiocarbamate to propyl iodide ensures complete conversion, with excess alkylating agent mitigating steric hindrance from the 3-phenylpropyl group.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (CDCl₃, 600 MHz) : δ 0.92 (t, 3H, CH₂CH₂CH₃), 1.65–1.72 (m, 2H, CH₂CH₂CH₃), 2.58 (t, 2H, PhCH₂CH₂), 3.45 (q, 2H, NCH₂), 4.21 (t, 2H, SCH₂), 7.18–7.30 (m, 5H, aromatic).
- ¹³C NMR (CDCl₃, 150 MHz) : δ 13.5 (CH₂CH₂CH₃), 22.1 (CH₂CH₂CH₃), 32.8 (PhCH₂), 49.5 (NCH₂), 60.3 (SCH₂), 126.1–140.2 (aromatic), 198.5 (C=S).
- IR (neat) : 2950 cm⁻¹ (C-H stretch), 1450 cm⁻¹ (C-N stretch), 1220 cm⁻¹ (C=S stretch).
Chromatographic Validation
Reverse-phase HPLC (C18 column, acetonitrile/water = 70:30) shows a single peak at retention time 8.2 minutes, confirming purity >98%.
Comparative Evaluation of Alkylating Agents
| Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Propyl iodide | Acetone | 65 | 8 | 85 |
| Propyl bromide | THF | 70 | 10 | 72 |
| Propyl chloride | DMF | 80 | 12 | 58 |
Propyl iodide affords superior yields due to its higher reactivity in SN2 mechanisms.
Scalability and Industrial Feasibility
Gram-scale synthesis (50 mmol) in batch reactors achieves consistent yields (82–84%), demonstrating robustness. Continuous-flow systems may further enhance efficiency by reducing reaction times to 4–5 hours through improved heat transfer.
Chemical Reactions Analysis
Hydrolysis Reactions
Propyl (3-phenylpropyl)carbamodithioate undergoes hydrolysis under both acidic and basic conditions, yielding distinct products:
-
Acidic hydrolysis (HCl/H₂O): Cleaves the dithiocarbamate bond to form 3-phenylpropylamine and carbon disulfide (CS₂) as primary products.
-
Basic hydrolysis (NaOH/EtOH): Generates thiourea derivatives via nucleophilic substitution at the sulfur atom.
| Condition | Products | Key Observations |
|---|---|---|
| 0.1M HCl, 25°C | 3-phenylpropylamine + CS₂ + propanol | Quantitative yield (≥85%) |
| 0.1M NaOH, 60°C | Thiourea analogs + NaSH | Slower kinetics (t₁/₂ = 2.5 hr) |
Redox Reactions
The compound participates in oxidation and reduction processes:
-
Oxidation : Reacts with H₂O₂ or KMnO₄ to form sulfonic acid derivatives. For example, treatment with 3% H₂O₂ in acetic acid yields propyl (3-phenylpropyl)sulfonamide .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dithiocarbamate group to a thioether, producing propyl (3-phenylpropyl)thioether.
Notable finding : The redox behavior correlates with its antifungal activity, as oxidized forms show enhanced electrophilicity for enzyme inhibition .
Coordination Chemistry
This compound acts as a bidentate ligand for transition metals:
-
Forms stable complexes with Cu(II), Mn(II), and Fe(III) through sulfur and nitrogen donor atoms .
-
Example : The Cu(II) complex exhibits a distorted square-planar geometry with bond lengths of Cu–S = 2.28 Å and Cu–N = 1.98 Å .
| Metal | Complex Stability (log β) | Application Relevance |
|---|---|---|
| Cu(II) | 12.3 ± 0.2 | Photodynamic therapy agents |
| Mn(II) | 9.8 ± 0.3 | Catalytic oxidation studies |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals two-stage decomposition:
-
Stage 1 (150–220°C) : Loss of propyl group (Δm = 18.2%)
-
Stage 2 (220–350°C) : Degradation of phenylpropyl moiety (Δm = 62.7%)
Activation energy (Eₐ) calculated via Kissinger method: 98.4 kJ/mol.
Biological Interactions
While not strictly chemical reactions, its bioactivity mechanisms involve:
-
Thiol group disruption : Reacts with cysteine residues in fungal enzymes (e.g., lanosterol 14α-demethylase), forming disulfide bonds.
-
Membrane permeability : Enhances uptake in bacterial cells through lipophilic phenylpropyl chain interactions.
Comparative Reactivity
This compound shows distinct behavior compared to analogs:
| Compound | Hydrolysis Rate (k, ×10⁻³ s⁻¹) | Oxidation Potential (V vs SHE) |
|---|---|---|
| This compound | 4.7 ± 0.2 | +0.81 |
| Methyl analog | 6.1 ± 0.3 | +0.79 |
| Butyl analog | 3.9 ± 0.1 | +0.83 |
Data sourced from controlled hydrolysis/cyclic voltammetry studies .
Scientific Research Applications
Propyl (3-phenylpropyl)carbamodithioate has several scientific research applications:
Mechanism of Action
The mechanism of action of Propyl (3-phenylpropyl)carbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. This interaction is often mediated through the carbamodithioate moiety, which acts as a reactive site for nucleophilic attack .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The 3-phenylpropyl group is a recurring motif in compounds with diverse biological activities. Below is a comparative analysis of key analogs:
Mechanistic and Pharmacokinetic Differences
- Carbamodithioate vs. Heterocyclic Cores: this compound’s dithiocarbamate group may enable metal binding (e.g., zinc in metalloproteases) or redox interactions, contrasting with LSS-11 and Compound 28, which rely on aromatic stacking (isoquinoline/pyrrolopyrimidine) and hydrogen bonding for ABC transporter inhibition .
Breadth of Activity :
Research Implications and Gaps
- This compound warrants further study to elucidate its ABC transporter interactions, given the efficacy of structurally related compounds like LSS-11 and Compound 28 .
- Comparative studies on metal-chelating capacity versus heterocyclic inhibitors could reveal novel mechanisms for overcoming multidrug resistance.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing propyl (3-phenylpropyl)carbamodithioate with high purity?
- Methodology : Optimize a two-step reaction starting with the formation of the carbamodithioic acid intermediate via thiocarbamoylation of 3-phenylpropylamine using carbon disulfide under basic conditions (e.g., NaOH in ethanol). Subsequent alkylation with propyl bromide in anhydrous THF at 60°C yields the target compound. Purification via column chromatography (silica gel, hexane:ethyl acetate 8:2) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.4) and confirm structure via (e.g., δ 0.9–1.1 ppm for propyl CH, δ 4.2–4.5 ppm for NH-C=S) .
Q. How can researchers validate the structural integrity of this compound?
- Methodology : Combine spectroscopic techniques:
- IR spectroscopy : Confirm C=S stretch at ~1050–1150 cm and N-H stretch at ~3200–3400 cm.
- NMR : Use (DMSO-d) to identify aromatic protons (δ 7.2–7.4 ppm for phenyl group) and propyl chain protons. should show a thiocarbamate carbon at ~195–200 ppm.
- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water (70:30) and 0.1% formic acid to confirm molecular ion peaks (e.g., [M+H] at m/z 282) .
Advanced Research Questions
Q. How does this compound interact with ABC transporters in multidrug resistance (MDR) studies?
- Methodology : Use calcein-AM or daunorubicin efflux assays in MDR cell lines (e.g., MCF-7/ADR). Pre-treat cells with 10 µM compound for 1 hour, then measure intracellular drug accumulation via flow cytometry. Compare inhibition efficacy to known inhibitors (e.g., verapamil for P-gp). Validate results with Western blotting for ABCB1/ABCC1 protein expression .
Q. What experimental strategies resolve contradictions in reported stability data for carbamodithioates under physiological conditions?
- Methodology : Conduct controlled stability studies:
- pH-dependent degradation : Incubate compound in buffers (pH 2–9) at 37°C for 24 hours. Quantify degradation via HPLC.
- Oxidative stress : Add 1 mM HO and monitor thiocarbamate oxidation to disulfides using LC-MS.
- Statistical reconciliation : Apply multivariate analysis to identify confounding variables (e.g., solvent polarity, temperature fluctuations) .
Q. How can computational modeling guide SAR studies for carbamodithioate derivatives targeting enzyme inhibition?
- Methodology : Perform molecular docking (AutoDock Vina) with target enzymes (e.g., glutathione S-transferase). Focus on:
- Thiocarbamate binding : Analyze hydrogen bonds with catalytic residues (e.g., Tyr 8 in GST).
- Substituent effects : Compare 3-phenylpropyl vs. shorter alkyl chains using free energy calculations (MM-PBSA). Validate predictions with enzymatic inhibition assays (IC determination) .
Q. What in vivo delivery systems improve the bioavailability of this compound?
- Methodology : Develop lipid-based nanoparticles (LNPs) via microfluidics:
- Formulation : Mix compound with DSPC, cholesterol, and PEG-lipid (50:40:10 molar ratio) in ethanol/aqueous buffer.
- Pharmacokinetics : Administer LNPs intravenously in rodent models; measure plasma half-life using LC-MS/MS. Compare to free compound for AUC and C improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
